molecular formula C25H23ClN4O4S2 B2497212 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1216501-63-1

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No. B2497212
CAS RN: 1216501-63-1
M. Wt: 543.05
InChI Key: GOGUIAGMHHCILV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with the formation of intermediate compounds that are further modified to achieve the desired chemical structure. For instance, Kobayashi et al. (2007) demonstrated a two-step synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one derivatives from 2-chloro-6-methylpyridine-3-carbonitrile, highlighting the complexity and precision required in the synthetic processes of similar compounds (Kobayashi et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic rings, contributing to their complex chemical behavior and biological activity. The crystal structures of similar compounds have been analyzed to reveal folded conformations and intramolecular hydrogen bonds, which play a crucial role in their chemical stability and reactivity (Subasri et al., 2016).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation with aromatic aldehydes and furfural, highlighting their reactivity and potential for further chemical modifications. Such reactions are crucial for developing new derivatives with enhanced or targeted pharmacological properties (Elmuradov et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular structure. The detailed crystallographic analysis provides insights into the physical characteristics that affect their behavior in biological systems and potential applications in drug design (Subasri et al., 2016).

Scientific Research Applications

Design and Synthesis

The compound of interest belongs to a class of heterocyclic compounds that have been synthesized and evaluated for various biological activities. Studies have focused on creating derivatives with potential pharmacological applications, leveraging the chemical backbone similar to the specified compound for its unique properties. For example, Selvam et al. (2012) synthesized thiazolopyrimidine derivatives, highlighting the synthesis process and evaluation for antinociceptive and anti-inflammatory properties, which may share some synthetic pathways or structural similarities with the compound (Selvam, T., Karthik, V., Vijayaraj Kumar Palanirajan, & M. Ali, 2012).

Chemical Reactivity and Transformations

Research on furan-2-ylmethyl compounds, such as studies by Craig et al. (2005), explores the chemical reactivity of these molecules, including decarboxylative Claisen rearrangement reactions. These studies provide insights into the chemical behavior and potential synthetic routes for compounds containing furan-2-ylmethyl groups, relevant to the compound of interest (Craig, D., King, N., Joerg T Kley, & D. M. Mountford, 2005).

Biological Activity and Applications

Compounds with structural features similar to the specified compound have been synthesized and assessed for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, Horishny et al. (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and evaluated their anticancer activity, demonstrating the potential therapeutic applications of such compounds (Horishny, V., Arshad, M., & V. Matiychuk, 2021).

properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4S2/c1-14-5-6-19(18(26)10-14)27-21(32)13-35-25-28-23-22(24(33)30(25)11-16-4-3-9-34-16)17-7-8-29(15(2)31)12-20(17)36-23/h3-6,9-10H,7-8,11-13H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGUIAGMHHCILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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